4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile
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Overview
Description
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound with the molecular formula C15H12N4. It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a benzonitrile group.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles .
Scientific Research Applications
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole compound without the benzonitrile group.
5-Amino-1H-indazole: Similar structure but lacks the benzonitrile group.
4-((5-Nitro-1H-indazol-1-yl)methyl)benzonitrile: Contains a nitro group instead of an amino group.
Uniqueness
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(5-aminoindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-8-11-1-3-12(4-2-11)10-19-15-6-5-14(17)7-13(15)9-18-19/h1-7,9H,10,17H2 |
InChI Key |
JIZLPQGHKWANNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)C#N |
Origin of Product |
United States |
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